REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2(C(O)=O)[CH2:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.[C:15]([OH:19])([CH3:18])([CH3:17])[CH3:16].CC[N:22]([CH2:25]C)CC.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:34])=CC=1>>[C:15]([O:19][C:25](=[O:34])[NH:22][C:8]1([C:5]2[CH:4]=[CH:3][C:2]([I:1])=[CH:7][N:6]=2)[CH2:9][CH2:10][CH2:11]1)([CH3:18])([CH3:17])[CH3:16]
|
Name
|
|
Quantity
|
3.92 g
|
Type
|
reactant
|
Smiles
|
IC=1C=CC(=NC1)C1(CCC1)C(=O)O
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was purified by normal phase flash chromatography on silica gel (5→80% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1(CCC1)C1=NC=C(C=C1)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |